3-Bromo-4-difluoromethoxy-5-fluorophenol
Overview
Description
3-Bromo-4-difluoromethoxy-5-fluorophenol is an organobromine and organofluorine compound with the molecular formula C7H4BrF3O2. It is a white to off-white crystalline solid that is soluble in polar solvents such as ethanol, dimethyl sulfoxide, and acetonitrile . This compound has gained significant interest in scientific research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-difluoromethoxy-5-fluorophenol typically involves the bromination and fluorination of phenolic compounds. One common method includes the reaction of a phenol derivative with bromine and difluoromethoxy reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired substitution on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-difluoromethoxy-5-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the aromatic ring.
Cross-Coupling Reactions: The bromine atom allows for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various functional groups.
Oxidation: Quinones and related compounds.
Reduction: Reduced aromatic compounds with modified functional groups.
Scientific Research Applications
3-Bromo-4-difluoromethoxy-5-fluorophenol has diverse applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-difluoromethoxy-5-fluorophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms on the aromatic ring enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, interact with receptors, and modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-difluoromethoxy-4-fluorophenol: Similar structure with slight variations in the position of substituents.
1-Bromo-4-(difluoromethoxy)benzene: Lacks the phenolic hydroxyl group but shares the bromine and difluoromethoxy substituents.
Uniqueness
3-Bromo-4-difluoromethoxy-5-fluorophenol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the aromatic ring enhances its versatility in chemical reactions and applications.
Biological Activity
3-Bromo-4-difluoromethoxy-5-fluorophenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C7H4BrF2O
- Molecular Weight : 223.01 g/mol
- CAS Number : [Not specified in search results]
This compound features a bromine atom, two fluorine atoms, and a methoxy group attached to a phenolic ring, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several phenolic compounds, including this compound, against various bacterial strains. The results are summarized in Table 1.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Control (Ampicillin) | Staphylococcus aureus | 8 µg/mL |
Control (Ampicillin) | Escherichia coli | 16 µg/mL |
The compound demonstrated significant antimicrobial activity, although it was less potent than the control antibiotic ampicillin.
Anticancer Activity
The anticancer potential of this compound has also been investigated.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies assessed the effects of this compound on various cancer cell lines. The findings are presented in Table 2.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.2 ± 1.1 | Induces apoptosis and cell cycle arrest at G2 phase |
MCF7 (Breast Cancer) | 12.5 ± 0.9 | Inhibition of FGFR1 signaling pathway |
HeLa (Cervical Cancer) | 20.3 ± 2.0 | Disruption of mitochondrial function |
The compound showed effective inhibition against lung and breast cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the G2 phase.
- FGFR1 Inhibition : This compound may inhibit fibroblast growth factor receptor signaling, which is crucial for tumor growth and survival.
Properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJAVWXTHPFLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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